Nvp-bag956

Übersicht

Beschreibung

Wirkmechanismus

Mode of Action

Nvp-bag956 interacts with its targets by inhibiting the phosphorylation of T308-PKB . It has been shown to effectively block the constitutive phosphorylation of PKB/Akt .

Biochemical Pathways

The inhibition of PI3Ks and PDK1 by this compound affects the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in cell cycle progression, survival, and growth .

Result of Action

This compound has been shown to decrease cell viability in a panel of human leukemia cell lines . It induces cell cycle arrest at the G1 phase in MOLM-14 cells and reduces colony formation by patient-derived acute myeloid leukemia (AML) cells . Furthermore, it has been found to be effective against mutant FLT3-expressing cell lines and AML patient bone marrow cells .

Biochemische Analyse

Biochemical Properties

Nvp-bag956 plays a crucial role in biochemical reactions by inhibiting the activity of PDK1 and PI3Ks. It interacts with several enzymes and proteins, including p110α, p110β, p110δ, and p110γ, with IC50 values of 56, 446, 35, and 117 nM, respectively . The compound also inhibits the phosphorylation of protein kinase B (PKB) at T308 and S473, as well as downstream effectors such as glycogen synthase kinase 3 beta (GSK3β), forkhead box O3 (FKHRL1), and p70 S6 kinase (p70 S6K) . These interactions highlight the compound’s ability to modulate key signaling pathways involved in cell growth, survival, and metabolism.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In human glioma U87MG and adenocarcinoma PC3M cultures, the compound effectively inhibits the constitutive phosphorylation of PKB and its downstream effectors . This inhibition leads to reduced cell viability and proliferation, as well as cell cycle arrest at the G1 phase . Additionally, this compound decreases cell viability in a panel of human leukemia cell lines and induces cell cycle arrest in MOLM-14 cells . These effects demonstrate the compound’s potential as an anti-cancer agent by targeting key signaling pathways involved in cell growth and survival.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PDK1 and PI3Ks, leading to the inhibition of their kinase activity. By competitively binding to the ATP-binding site of these kinases, this compound prevents the phosphorylation of downstream targets such as PKB, GSK3β, FKHRL1, and p70 S6K . This inhibition disrupts key signaling pathways, resulting in reduced cell growth, survival, and proliferation. The compound’s ability to modulate these pathways at the molecular level underscores its potential as a therapeutic agent for various diseases, including cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and efficacy in inhibiting kinase activity and reducing cell viability in both in vitro and in vivo studies . Long-term exposure to this compound has been shown to result in sustained inhibition of PKB phosphorylation and downstream signaling pathways, leading to prolonged anti-proliferative effects . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, the compound has been shown to reduce tumor growth by 50% at a dosage of 75 mg/kg administered twice per day . Higher dosages have been associated with increased toxicity and adverse effects, highlighting the importance of optimizing dosage levels for therapeutic applications . These studies provide valuable insights into the compound’s therapeutic window and potential for use in cancer treatment.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with PDK1 and PI3Ks. By inhibiting these kinases, the compound disrupts key signaling pathways involved in cellular metabolism, including the PI3K/AKT/mTOR pathway . This disruption leads to changes in metabolic flux and metabolite levels, affecting processes such as glucose uptake, protein synthesis, and lipid metabolism . These effects underscore the compound’s potential for modulating metabolic pathways in various diseases.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s cell-permeable nature allows it to effectively reach its intracellular targets, including PDK1 and PI3Ks . This distribution is crucial for its ability to modulate key signaling pathways and exert its biochemical effects. Additionally, the compound’s localization and accumulation within specific cellular compartments may influence its activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it interacts with its kinase targets . This localization is crucial for its ability to modulate key signaling pathways and exert its biochemical effects. Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BAG 956 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Basen wie Natriumhydrid und Lösungsmittel wie Dimethylsulfoxid (DMSO) und Tetrahydrofuran (THF) .

Industrielle Produktionsverfahren

Die industrielle Produktion von BAG 956 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Reinigungsverfahren wie Hochleistungsflüssigkeitschromatographie (HPLC), um sicherzustellen, dass das Endprodukt strenge Qualitätsstandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BAG 956 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von BAG 956 zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion verschiedene reduzierte Formen der Verbindung ergeben kann .

Wissenschaftliche Forschungsanwendungen

BAG 956 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die PI3K- und PDK1-Signalwege zu untersuchen.

Biologie: Wird in zellulären Assays eingesetzt, um seine Auswirkungen auf Zellproliferation und Apoptose zu untersuchen.

Medizin: Wird als potenzielles Therapeutikum für verschiedene Krebsarten, einschließlich Leukämie und Melanom, untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf PI3K- und PDK1-Signalwege abzielen .

Wirkmechanismus

BAG 956 entfaltet seine Wirkung durch Hemmung der Aktivität von PI3K und PDK1, die Schlüsselkomponenten des PI3K/AKT-Signalwegs sind. Dieser Weg ist entscheidend für die Regulation von Zellwachstum, -überleben und -stoffwechsel. Durch die Blockierung von PI3K und PDK1 verhindert BAG 956 die Phosphorylierung und Aktivierung von AKT, was zu einer reduzierten Zellproliferation und einer erhöhten Apoptose führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LY294002: Ein weiterer PI3K-Inhibitor mit einer anderen chemischen Struktur.

Wortmannin: Ein Naturstoff, der PI3K hemmt, aber einen anderen Wirkmechanismus hat.

GDC-0941: Ein synthetischer PI3K-Inhibitor mit ähnlichen therapeutischen Anwendungen

Einzigartigkeit von BAG 956

BAG 956 ist einzigartig durch seine duale Hemmung von sowohl PI3K als auch PDK1, wodurch es mehrere Punkte im PI3K/AKT-Signalweg angreifen kann. Diese duale Hemmung kann zu einer effektiveren Unterdrückung der Zellproliferation und des Überlebens führen im Vergleich zu Verbindungen, die nur eines dieser Kinasen angreifen .

Eigenschaften

IUPAC Name |

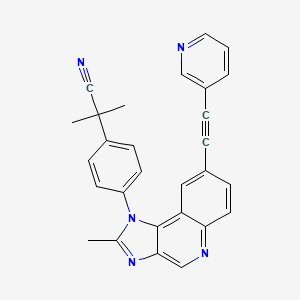

2-methyl-2-[4-[2-methyl-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N5/c1-19-32-26-17-31-25-13-8-20(6-7-21-5-4-14-30-16-21)15-24(25)27(26)33(19)23-11-9-22(10-12-23)28(2,3)18-29/h4-5,8-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPAGJWVBUZHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CN=C3C=CC(=CC3=C2N1C4=CC=C(C=C4)C(C)(C)C#N)C#CC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234585 | |

| Record name | BAG-956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853910-02-8 | |

| Record name | BAG-956 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0853910028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAG-956 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAG-956 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UFC2K6E50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.